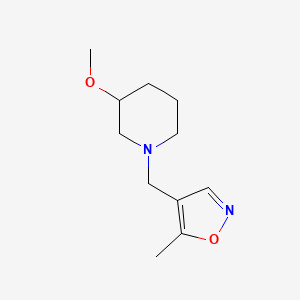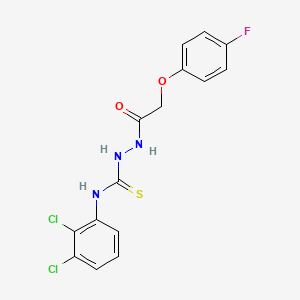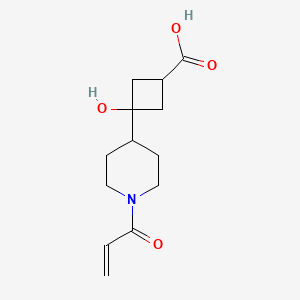![molecular formula C19H19N3O2S2 B2493253 N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 868965-84-8](/img/structure/B2493253.png)
N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide”:
Anticancer Activity
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. The presence of the thiazole and thiophene rings contributes to its cytotoxic properties, making it a candidate for developing new anticancer drugs .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Its structure allows it to interfere with microbial cell wall synthesis and function, making it a promising candidate for new antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that this compound can reduce inflammation by inhibiting key enzymes and pathways involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .
Neuroprotective Applications
The compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to modulate oxidative stress and neuronal cell death pathways highlights its potential in neuroprotection .
Antioxidant Activity
Due to its chemical structure, the compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is valuable in preventing cellular damage and aging, and it could be used in developing supplements or pharmaceuticals aimed at enhancing antioxidant defenses .
Antiviral Research
The compound has shown promise in antiviral research, particularly against viruses that cause significant human diseases. Its mechanism involves inhibiting viral replication and entry into host cells, making it a potential candidate for antiviral drug development .
Cardioprotective Effects
Studies have suggested that this compound may have cardioprotective properties, helping to protect heart tissue from damage due to ischemia or other stressors. This could be beneficial in developing treatments for heart disease and related conditions .
Antidiabetic Potential
The compound has been explored for its potential to manage diabetes by modulating glucose metabolism and improving insulin sensitivity. This makes it a candidate for developing new antidiabetic medications .
These applications highlight the diverse potential of “N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide” in various fields of scientific research.
Thiazoles: having diverse biological activities Recent strategies in the synthesis of thiophene derivatives Synthesis and Biological Evaluation of Thiazole Derivatives
properties
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-20-18(24)16-12-5-3-2-4-6-14(12)26-19(16)22-17(23)11-7-8-13-15(9-11)25-10-21-13/h7-10H,2-6H2,1H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDUUWHISBLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)


![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)
![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)